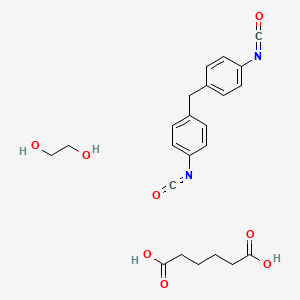
Amchem R 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) is a complex polymeric compoundThis compound is known for its applications in the production of polyurethanes, which are widely used in various industries due to their versatility and durability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves a stepwise polymerization process:
Polyester Formation: Hexanedioic acid reacts with 1,2-ethanediol under esterification conditions to form a polyester.
Polyurethane Formation: The resulting polyester is then reacted with 1,1’-methylenebis(4-isocyanatobenzene) to form the polyurethane polymer.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where precise control of temperature, pressure, and reactant ratios is maintained to ensure high yield and quality. The process may also involve the use of solvents to facilitate the reactions and improve the handling of the polymer .
化学反応の分析
Types of Reactions
Hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) can undergo various chemical reactions, including:
Substitution: The isocyanate groups in the polymer can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Hexanedioic acid, 1,2-ethanediol, and MDI derivatives.
Oxidation: Oxidized derivatives of the polymer.
Substitution: Substituted polyurethane derivatives.
科学的研究の応用
Hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) has numerous applications in scientific research:
Chemistry: Used as a model compound to study polymerization reactions and the properties of polyurethanes.
Biology: Investigated for its biocompatibility and potential use in biomedical devices and tissue engineering.
Industry: Widely used in the production of foams, coatings, adhesives, and elastomers.
作用機序
The mechanism of action of hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) primarily involves the formation of strong covalent bonds between the monomeric units. The isocyanate groups of MDI react with the hydroxyl groups of the polyester to form urethane linkages, resulting in a highly cross-linked and durable polymer network . This network structure imparts the polymer with its characteristic mechanical strength and chemical resistance .
類似化合物との比較
Similar Compounds
- Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol .
- Hexanedioic acid, polymer with 1,4-butanediol, 1,2-ethanediol, and 1,1’-methylenebis(4-isocyanatobenzene) .
Uniqueness
Hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) is unique due to its specific combination of monomers, which results in a polymer with distinct mechanical and chemical properties. The presence of MDI provides the polymer with enhanced rigidity and thermal stability compared to other similar polyurethanes .
特性
CAS番号 |
25931-01-5 |
|---|---|
分子式 |
C23H26N2O8 |
分子量 |
458.5 g/mol |
IUPAC名 |
ethane-1,2-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C6H10O4.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
InChIキー |
OVKJEATWTKQYAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
外観 |
Solid powder |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Amchem R 14; R-14; R 14; R14; Polyurethane Y-195 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















